5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-methoxy-1,3-dihydro-2-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-11-9-3-7-5-12-4-6(7)2-8(9)10/h2-3H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIDYEGPRMMAFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2COCC2=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 5 Bromo 6 Methoxy 1,3 Dihydro 2 Benzofuran
Precursor-Based Syntheses of 5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran
Precursor-based syntheses are foundational in organic chemistry and offer reliable, albeit sometimes multi-step, pathways to the target compound. These strategies involve either forming the heterocyclic dihydrobenzofuran ring from an acyclic precursor or functionalizing a pre-existing dihydrobenzofuran core.
The formation of the 1,3-dihydro-2-benzofuran (phthalan) ring system is a critical step. This can be achieved through various cyclization reactions, with intramolecular approaches and palladium-catalyzed methods being particularly prominent.
Intramolecular cyclization is a common and effective strategy for forming heterocyclic rings. This approach typically involves a precursor molecule that contains two reactive functional groups positioned to react with each other to form the ring. For the synthesis of the 1,3-dihydro-2-benzofuran core, a common precursor is a benzene (B151609) derivative with functional groups at the 1 and 2 positions, such as an ortho-substituted benzyl (B1604629) alcohol.
One plausible route starts with a 1,2-disubstituted benzene. For instance, a suitably substituted o-xylene (B151617) derivative can be functionalized at the benzylic positions, followed by cyclization. A key method involves the acid-catalyzed cyclization of 2-(hydroxymethyl)benzyl alcohol derivatives. Another efficient method involves the reaction of [2-(dimethoxymethyl)phenyl]lithium compounds with electrophiles, followed by acid-catalyzed cyclization to form the dihydrobenzofuran ring. researchgate.netresearchgate.net This strategy allows for the construction of the heterocyclic system under relatively mild conditions. The reaction proceeds through the formation of a cyclic acetal, which can then be converted to the desired product. researchgate.net
Table 1: Representative Intramolecular Cyclization Conditions
| Precursor Type | Reagents/Catalyst | General Conditions | Reference |
|---|---|---|---|
| 2-[2-(Dimethoxymethyl)phenyl]-2-hydroxyalkanoates | TsOH·H₂O (catalytic) | CH₂Cl₂, 0 °C to room temperature | researchgate.net |
| Enone-tethered aldehydes | Co-catalyst, i-PrOH, TEMPO | Adjustable selectivity for oxa-Michael cascade | organic-chemistry.org |
| ortho-Hydroxy α-aminosulfones | 4-dimethylaminopyridine (DMAP) | Dry DCE, room temperature | nih.govmdpi.com |
Palladium catalysis offers powerful tools for C-C and C-O bond formation, enabling efficient construction of heterocyclic systems like dihydrobenzofurans. nih.gov These methods often proceed under mild conditions with high functional group tolerance. One-step direct arylation and ring-closure reactions catalyzed by palladium can yield dihydrobenzofuran structures with high efficiency. acs.org For example, a benzofuran (B130515) can be reacted with a hydroxy aryl iodide in the presence of a palladium catalyst to form a dihydrobenzofuro[3,2-b]benzofuran structure. acs.org
While many palladium-catalyzed methods focus on the synthesis of benzofurans (benzo[b]furans), these principles can be adapted. nih.govresearchgate.net A potential pathway could involve the intramolecular cyclization of an ortho-alkenylphenol derivative or a related substrate, where palladium catalysis facilitates the ring-closing step. Another approach is the palladium-catalyzed reaction of 2-hydroxyaryl halides with alkynes, which provides a versatile route to the benzofuran ring system. researchgate.net
Table 2: Examples of Palladium-Catalyzed Cyclization for Benzofuran Systems
| Reaction Type | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Heck-type oxyarylation | Pd(OAc)₂ / Ligand | Direct arylation and ring closure | acs.org |
| Tandem cyclization/silylation | Pd-catalyst / Disilane | Synthesis of silyl (B83357) benzofurans from 1,6-enynes | rsc.org |
| Sonogashira coupling / Cyclization | (PPh₃)PdCl₂ / CuI | Coupling of iodophenols and terminal alkynes | nih.gov |
An alternative strategy involves the synthesis of the 1,3-dihydro-2-benzofuran core first, followed by the sequential introduction of the bromo and methoxy (B1213986) substituents onto the aromatic ring via electrophilic aromatic substitution. The success of this approach is highly dependent on the directing effects of the substituents and the regioselectivity of the reactions.
Starting with 1,3-dihydro-2-benzofuran, one could first introduce the methoxy group. However, direct methoxylation is often challenging. A more common route is to start with a phenol (B47542), which is then methylated. In this context, one might begin with 6-hydroxy-1,3-dihydro-2-benzofuran, methylate the phenol to give 6-methoxy-1,3-dihydro-2-benzofuran, and then perform bromination. The methoxy group is an activating ortho-, para-director. In 6-methoxy-1,3-dihydro-2-benzofuran, the positions ortho to the methoxy group are C5 and C7. Steric hindrance from the fused ring might influence the selectivity, but substitution at C5 is highly plausible.
Selective bromination of benzofuran and its derivatives is a well-established process. researchgate.net Various brominating agents, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent, can be employed. Catalytic asymmetric bromination reactions have also been developed, offering high levels of stereocontrol in certain substrates. buchler-gmbh.com
Achieving the specific 5-bromo-6-methoxy substitution pattern is the most critical challenge. The regiochemical outcome of the synthesis can be controlled by either starting with a precursor that already contains the desired substitution pattern or by carefully controlling the sequence of electrophilic substitution reactions on the aromatic ring. oregonstate.edunih.gov
The most unambiguous approach is to begin with a benzene derivative that is already appropriately substituted. For example, a synthesis could start from 3-bromo-4-methoxytoluene. A series of reactions to introduce hydroxymethyl groups at the positions that will become C1 and C3 of the final product would be required. A plausible starting material would be 4-bromo-5-methoxy-1,2-dimethylbenzene (4-bromo-5-methoxy-o-xylene). This precursor could undergo radical bromination at the two methyl groups to form 1,2-bis(bromomethyl)-4-bromo-5-methoxybenzene. Subsequent reaction with a suitable oxygen nucleophile, such as in a Williamson ether synthesis-type cyclization, would yield the target this compound. This precursor-based approach provides excellent control over the regiochemistry. tandfonline.com
Cyclization Reactions Leading to the Dihydrobenzofuran Core
Advanced Catalytic Approaches for this compound Synthesis
Modern synthetic chemistry increasingly relies on advanced catalytic methods to improve efficiency, reduce waste, and access novel chemical space. While specific examples for the synthesis of this compound using these methods are not widely reported, the principles of advanced catalysis are applicable.
Transition-metal catalysis beyond palladium, including copper, gold, silver, and ruthenium, has been employed for the synthesis of the benzofuran core. nih.gov For instance, copper-catalyzed reactions can facilitate the formation of the heterocyclic ring through mechanisms like intramolecular nucleophilic attack. nih.gov Gold and silver catalysts have been used in reactions of alkynyl esters and quinols to form the benzofuran nucleus. nih.gov These catalytic systems often operate under mild conditions and can offer unique reactivity and selectivity compared to more traditional methods. Applying such catalysts to precursors designed for the 1,3-dihydro-2-benzofuran skeleton could provide more direct and efficient routes to the target molecule.
Ruthenium-Based Catalysis for Benzofuran Ring Formation
Ruthenium catalysts have emerged as powerful tools in organic synthesis for the formation of heterocyclic compounds, including the benzofuran core. While direct synthesis of this compound using this method is not explicitly detailed in the provided literature, the principles of ruthenium-catalyzed C-H activation and annulation reactions can be applied to appropriately substituted precursors. organic-chemistry.orgorganic-chemistry.org
Ruthenium(II) catalysts, for instance, are known to facilitate the redox-neutral coupling of phenols with internal alkynes, leading to the formation of benzofurans. organic-chemistry.org This approach typically involves a directing group on the phenol to guide the C-H activation at the ortho position. A plausible strategy for the synthesis of a related benzofuran could involve a precursor such as N-(4-bromo-5-methoxyphenoxy)pivalamide, which upon reaction with an alkyne in the presence of a ruthenium catalyst like [Ru(p-cymene)Cl₂]₂, would yield a substituted benzofuran. Subsequent reduction of the furan (B31954) ring would be necessary to obtain the desired 1,3-dihydro-2-benzofuran structure.
Another relevant ruthenium-catalyzed method is the intramolecular hydroarylation of alkene-tethered benzamide (B126) derivatives, which proficiently constructs dihydrobenzofuran skeletons. nih.govuohyd.ac.in This atom-economical and step-efficient process demonstrates broad functional group tolerance. A hypothetical precursor for the target molecule could be a 2-(allyloxy)-4-bromo-5-methoxybenzamide, which upon intramolecular cyclization catalyzed by a suitable ruthenium complex, would directly yield a substituted dihydrobenzofuran.
Table 1: Representative Ruthenium-Based Catalysis for Benzofuran Scaffolds
| Catalyst System | Substrate Type | Reaction Type | Potential for Target Synthesis |
| [Ru(p-cymene)Cl₂]₂ / CsOAc | N-phenoxypivalamides and internal alkynes | C-H activation / Annulation | Requires a multi-step approach involving initial benzofuran formation followed by reduction. |
| Ruthenium(II) complexes | Alkene-tethered benzamides | Intramolecular Hydroarylation | Potentially a more direct route to the dihydrobenzofuran core if a suitable precursor is synthesized. nih.govuohyd.ac.in |
Copper-Based Catalysis in Benzofuran Synthetic Routes
Copper-based catalysis offers a versatile and often more economical alternative for the synthesis of benzofurans and their derivatives. rsc.org Various copper-catalyzed reactions, such as aerobic oxidative cyclization and tandem reactions, have been developed for the construction of the benzofuran ring. rsc.org
One prominent copper-catalyzed method involves the aerobic oxidative cyclization of phenols and alkynes. rsc.org This one-pot procedure allows for the regioselective synthesis of polysubstituted benzofurans. For the synthesis of this compound, a potential starting material would be 4-bromo-5-methoxyphenol, which could be reacted with a suitable alkyne in the presence of a copper catalyst and molecular oxygen. As with the ruthenium-catalyzed approach, this would yield a benzofuran intermediate requiring subsequent reduction.
Copper catalysts are also effective in tandem reactions, for example, in the one-pot synthesis of functionalized benzofurans from o-iodophenols, acyl chlorides, and phosphorus ylides. While this specific methodology leads to 2,3-disubstituted benzofurans, the underlying principles of copper-catalyzed C-O bond formation are relevant. A more direct approach to the 1,3-dihydro-2-benzofuran skeleton could involve the intramolecular cyclization of a suitably functionalized precursor, such as a derivative of 2-(halomethyl)-4-bromo-5-methoxyphenol.
Table 2: Overview of Copper-Based Catalysis in Benzofuran Synthesis
| Catalyst | Reaction Type | Starting Materials | Applicability to Target Compound |
| Copper salts (e.g., CuI, CuCl₂) | Aerobic Oxidative Cyclization | Phenols and alkynes | A viable route to a substituted benzofuran precursor, which would then need to be reduced. rsc.org |
| Copper(I) iodide | Tandem C-C coupling and cyclization | o-Iodophenols, acyl chlorides, phosphorus ylides | Demonstrates copper's utility in C-O bond formation, a key step in dihydrobenzofuran synthesis. |
Brønsted Acid-Catalyzed Cyclizations
Brønsted acid catalysis provides a metal-free alternative for the synthesis of furan and benzofuran derivatives. These reactions often proceed through dehydrative cyclization or cascade reactions.
For instance, Brønsted acids such as para-toluenesulfonic acid (p-TSA) can catalyze the dehydrative heterocyclization of γ-hydroxy-α,β-unsaturated ketones to form substituted furans. ccspublishing.org.cn While this applies to furan synthesis, analogous principles can be extended to the formation of the dihydrobenzofuran ring. A potential precursor for this compound could be a 1,2-bis(hydroxymethyl)-4-bromo-5-methoxybenzene derivative, which upon acid-catalyzed dehydration, would yield the target phthalan (B41614) structure.
Furthermore, Brønsted acids can mediate cascade reactions to access substituted benzofurans. organic-chemistry.org Although the specific examples found focus on different substitution patterns, the general strategy of using a Brønsted acid to trigger a cyclization cascade is a valuable tool in heterocyclic synthesis.
Table 3: Brønsted Acid-Catalyzed Routes to Furan and Benzofuran Cores
| Catalyst | Reaction Type | Precursor Type | Relevance to Target Synthesis |
| para-Toluenesulfonic acid (p-TSA) | Dehydrative Heterocyclization | γ-Hydroxy-α,β-unsaturated ketones | Illustrates the principle of acid-catalyzed furan ring formation. ccspublishing.org.cn |
| Triflic acid (TfOH) | Cascade Reaction | Resorcinols and 1,2-diaza-1,3-dienes | Demonstrates the potential for complex benzofuran synthesis via acid-mediated pathways. organic-chemistry.org |
Convergent and Divergent Synthetic Strategies for this compound
The synthesis of this compound can be approached through either convergent or divergent strategies. Convergent syntheses, such as one-pot protocols, aim to construct the molecule in a single step from multiple components. Divergent syntheses, on the other hand, involve multi-step sequences starting from readily available precursors.
One-Pot Synthetic Protocols
For example, the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes can be performed in a one-pot manner to generate polysubstituted benzofurans. rsc.org A hypothetical one-pot synthesis of the target molecule could involve the reaction of 4-bromo-5-methoxyphenol with a suitable two-carbon synthon that can form the dihydrofuran ring in a single operation, although this would likely require significant methodological development.
Another conceptual one-pot approach could involve a tandem reaction sequence, for instance, the ortho-functionalization of a 4-bromo-5-methoxyphenol derivative followed by an in-situ cyclization to form the 1,3-dihydro-2-benzofuran ring.
Multi-Step Synthesis from Readily Available Precursors
A multi-step synthesis offers a more traditional and often more reliable route to the target compound, allowing for the purification of intermediates and greater control over the stereochemistry and regiochemistry. A plausible multi-step synthesis of this compound would likely start from a commercially available, appropriately substituted benzene derivative.
A potential starting material could be a brominated vanillin (B372448) or a related derivative. For example, a synthetic sequence could begin with the bromination of 4-hydroxy-3-methoxybenzaldehyde (vanillin) to introduce the bromine atom at the 5-position. Subsequent functional group manipulations would be required to introduce the two methylene (B1212753) groups at the 1 and 3 positions of the final dihydrobenzofuran ring. This could involve, for instance, the reduction of the aldehyde and a neighboring group to hydroxymethyl groups, followed by an acid-catalyzed cyclization.
Alternatively, a synthesis could commence from a 1,2-disubstituted benzene that already contains the necessary carbon framework. For example, starting from a derivative of 4-bromo-5-methoxy-1,2-xylene, oxidation of the methyl groups to hydroxymethyl or halomethyl groups would provide a suitable precursor for the final ring-closing reaction to form the 1,3-dihydro-2-benzofuran. acs.org The cyclization could be achieved through a Williamson ether synthesis-type reaction, where a dihalide reacts with a diol or a related precursor.
Table 4: Potential Precursors for Multi-Step Synthesis
| Precursor | Key Transformation | Synthetic Advantage |
| Brominated Vanillin Derivative | Functional group manipulation and cyclization | Readily available starting material. |
| 4-Bromo-5-methoxy-1,2-xylene Derivative | Side-chain functionalization and cyclization | The core carbon skeleton is already in place. |
| 2-(Halomethyl)-4-bromo-5-methoxyphenol Derivative | Intramolecular cyclization | A late-stage ring formation simplifies the synthesis. |
Chemical Transformations and Reactivity of 5 Bromo 6 Methoxy 1,3 Dihydro 2 Benzofuran
Reactions at the Bromine Moiety of 5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran
The carbon-bromine bond on the benzene (B151609) ring is a principal site for transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.
The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures from simpler precursors.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. It is a powerful method for forming biaryl structures. For this compound, a Suzuki reaction would replace the bromine atom with a new aryl or vinyl substituent.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). This method is highly effective for synthesizing aryl alkynes, which are valuable intermediates for creating more complex structures.
Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organostannane reagent, catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups.
While specific experimental data for this compound is not detailed in the provided search results, the expected conditions are well-established for similar bromo-aromatic substrates.
Table 1: Representative Conditions for Cross-Coupling Reactions on Aryl Bromides This table illustrates typical, not specific, conditions.
| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) |
|---|---|---|---|---|
| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃, K₂CO₃, or K₃PO₄ | Toluene/H₂O, Dioxane, or DMF |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Triethylamine or Diisopropylamine | THF or DMF |
| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | None (or additive like LiCl) | Toluene or Dioxane |
Direct nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile, is generally challenging for this substrate. SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro or cyano groups) in positions ortho or para to the leaving group to activate the ring towards nucleophilic attack. In this compound, the methoxy (B1213986) and dihydrofuran ether functionalities are electron-donating, which deactivates the aromatic ring for this type of transformation. Therefore, SNAr reactions are not an expected pathway under standard conditions.
Reactions at the Methoxy Group of this compound
The methoxy group (-OCH₃) is relatively stable, but it can be chemically altered, most commonly through cleavage of the methyl-oxygen bond.
The conversion of the aryl methoxy ether to the corresponding phenol (B47542) (a hydroxyl group) is a common and important transformation. This reaction, known as demethylation or ether cleavage, is typically achieved using strong reagents that can break the robust aryl C-O bond.
Common reagents for this purpose include strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction with BBr₃ is particularly effective and often proceeds at low temperatures, forming a boron-oxygen intermediate that is subsequently hydrolyzed to yield the phenol.
Table 2: Common Reagents for Aryl Ether Demethylation
| Reagent | Typical Conditions | Product |
|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to room temp. | 5-Bromo-1,3-dihydro-2-benzofuran-6-ol |
| Hydrobromic Acid (HBr) | Acetic Acid, reflux | 5-Bromo-1,3-dihydro-2-benzofuran-6-ol |
| Methionine in Methanesulfonic Acid | Elevated temperature | 5-Bromo-1,3-dihydro-2-benzofuran-6-ol |
Direct functional group interconversion of the methoxy group itself is not a common strategy. Instead, the methoxy group is typically a precursor to the more versatile phenol functionality via demethylation. Once the hydroxyl group is installed, it can undergo a wide range of subsequent reactions, such as O-alkylation, O-acylation, or conversion to a triflate for further cross-coupling reactions.
Reactivity of the Dihydrofuran Ring System of this compound
The 1,3-dihydro-2-benzofuran (or dihydroisobenzofuran) ring is a cyclic benzylic ether system. The C1 and C3 positions are benzylic carbons, which can be sites of reactivity under certain conditions. The ring system is generally stable but can undergo reactions such as oxidation or ring-opening.
Oxidation: The benzylic C-H bonds at the C1 and C3 positions are susceptible to oxidation, potentially leading to the formation of lactones or other oxidized products, although this would require specific and potent oxidizing agents.
Ring-Opening: Under strong acidic conditions, particularly with Lewis acids, the ether oxygen can be protonated or coordinated, which may facilitate ring-opening reactions. mdpi.com Such reactions can lead to the formation of functionalized ortho-xylene derivatives. The stability of the dihydrofuran ring in this specific compound makes it a robust scaffold, but its reactivity can be exploited under forcing conditions to generate alternative molecular frameworks.
Ring-Opening and Ring-Closure Mechanisms
The 1,3-dihydro-2-benzofuran (or phthalan) ring system is a stable heterocyclic ether. Ring-opening reactions, therefore, typically require cleavage of one of the carbon-oxygen bonds, a process that is not spontaneous and generally necessitates acidic or strongly nucleophilic conditions.
Ring-Opening: Under strong acidic conditions, the ether oxygen can be protonated, activating the C1-O2 and C3-O2 bonds towards nucleophilic attack. This could lead to the formation of a diol or halo-alcohol, depending on the nucleophile present. For instance, treatment with a strong acid like HBr could potentially cleave the ether and demethylate the methoxy group.
Ring-Closure: The formation of the dihydrobenzofuran skeleton often proceeds via intramolecular cyclization reactions. A common synthetic strategy involves the palladium-catalyzed C–H activation and subsequent C–O bond formation. emory.edu For a molecule like this compound, a plausible synthetic route would involve the cyclization of a precursor such as a 2-(halomethyl)-4-bromo-5-methoxyphenethyl alcohol. Transition metal-catalyzed C-H functionalization has emerged as a powerful, step-economic method for constructing the dihydrobenzofuran framework under mild conditions. nih.gov
Oxidation and Reduction Pathways
Oxidation: The dihydrobenzofuran moiety is more susceptible to oxidation than the aromatic ring. The benzylic C-H bonds at the C1 and C3 positions are potential sites for oxidation. The use of oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can lead to the corresponding fully aromatic benzofuran (B130515). rsc.org In a related study, oxidation of a 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane with DDQ yielded a mixture of the dihydrobenzofuran and the fully aromatized benzofuran derivative. rsc.org Under more aggressive conditions, oxidative cleavage of the dihydrofuran ring could occur. For example, biomimetic oxidation of benzofurans with hydrogen peroxide catalyzed by metalloporphyrins can result in ring-opened products like keto esters. mdpi.com
Reduction: The primary site for reduction in this compound is the carbon-bromine bond. Catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas, would likely lead to reductive dehalogenation to yield 6-methoxy-1,3-dihydro-2-benzofuran. Cleavage of the C-O bonds within the dihydrofuran ring via hydrogenolysis is possible but would require more forcing conditions, such as the use of strong acids in combination with a reducing agent.
Reactivity of the Benzene Ring in this compound
The reactivity of the benzene ring is dictated by the electronic and steric effects of its substituents: the bromo group, the methoxy group, and the fused dihydrofuran ring.
Electrophilic Aromatic Substitution (if applicable for other positions)
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene derivatives. The regiochemical outcome is determined by the directing effects of the substituents already present on the ring. The available positions for substitution on the this compound ring are C4 and C7.
Methoxy Group (-OCH₃) at C6: This is a strongly activating group due to its +M (mesomeric) effect and directs incoming electrophiles to the ortho (C5, C7) and para (blocked) positions.
Bromo Group (-Br) at C5: This is a deactivating group due to its -I (inductive) effect but is an ortho, para-director due to its +M effect. It directs towards the ortho (C4, C6) and para (blocked) positions.
Fused Dihydrofuran Ring: The alkyl portion of the ring is weakly activating and the ether oxygen is activating, directing towards the ortho positions (C4, C7).
Combining these effects, the C7 position is strongly activated by the ortho-directing methoxy group and the ring fusion. The C4 position is directed by the bromo group and the ring fusion, but this position is sterically more hindered and adjacent to the deactivating bromo group. Therefore, electrophilic substitution is strongly predicted to occur at the C7 position.
| Position | Influence from -OCH₃ (at C6) | Influence from -Br (at C5) | Influence from Ring Fusion | Overall Predicted Reactivity |
|---|---|---|---|---|
| C4 | None (meta) | Directing (ortho), Deactivating | Directing (ortho), Activating | Possible, but disfavored |
| C7 | Strongly Directing (ortho), Activating | None (meta) | Directing (ortho), Activating | Most Favorable Position |
Directed C–H Functionalization
Transition metal-catalyzed C–H functionalization offers an alternative to classical EAS, often providing different or more precise regioselectivity. nih.gov In this molecule, the endocyclic ether oxygen of the dihydrofuran ring can act as a directing group. A transition metal catalyst (e.g., Rhodium, Palladium, Cobalt) could coordinate to this oxygen atom. nih.govicchafoundation.org.in This coordination would position the metal center in close proximity to the C-H bond at the C7 position, facilitating the formation of a stable five-membered metallacyclic intermediate. Subsequent reaction with a coupling partner would lead to the selective functionalization of the C7 position. This mechanistic pathway, distinct from EAS, also predicts high regioselectivity for the C7 position, reinforcing its status as the most reactive site on the aromatic ring for new bond formation. emory.edunih.gov
Derivatization and Analogue Synthesis Based on the 5 Bromo 6 Methoxy 1,3 Dihydro 2 Benzofuran Scaffold
Synthesis of Substituted 5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran Derivatives
Functionalization of the this compound scaffold can be achieved through various synthetic transformations. These include the introduction of new carbon-carbon bonds at the site of the bromine atom and the incorporation of carbonyl-containing functional groups, which can serve as handles for further derivatization.
The bromine atom at the 5-position of the benzofuran (B130515) ring is a key site for introducing alkyl and aryl substituents via transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for building molecular complexity.
Palladium-catalyzed reactions such as the Suzuki-Miyaura and Stille couplings are particularly effective for this purpose. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is widely used for forming carbon-carbon bonds due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and esters. nih.govrsc.org For the this compound scaffold, a Suzuki coupling with various arylboronic acids would yield 5-aryl-6-methoxy-1,3-dihydro-2-benzofuran derivatives. A typical catalytic system for this transformation involves a palladium(0) source, such as Pd(PPh₃)₄ or a combination of a Pd(II) salt like Pd(OAc)₂ with phosphine (B1218219) ligands, and a base like K₂CO₃ or Cs₂CO₃ in a suitable solvent system, often including water. mdpi.com
The Stille reaction provides an alternative route, coupling the aryl bromide with an organotin compound. nih.govuwindsor.ca This method is known for its tolerance of a wide range of functional groups. By reacting the 5-bromo scaffold with various aryl- or alkylstannanes in the presence of a palladium catalyst, a diverse library of substituted analogues can be generated. nih.gov The choice between Suzuki and Stille coupling often depends on the availability of the respective boron or tin reagents and the functional group compatibility of the specific substrates involved.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Arylation
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Bromide + Arylboronic Acid | Pd(0) or Pd(II) catalyst, Phosphine ligand, Base (e.g., K₂CO₃) | 5-Aryl Derivative |
| Stille Coupling | Aryl Bromide + Organostannane | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | 5-Aryl or 5-Alkyl Derivative |
The introduction of carbonyl and carboxyl groups onto the benzofuran scaffold is a valuable strategy, as these functionalities can act as synthetic handles for further modifications, such as amide bond formation. The aryl bromide at the C5 position can be converted into these groups through organometallic intermediates.
One common method involves the formation of a Grignard reagent. Reacting this compound with magnesium metal would generate the corresponding organomagnesium species. Subsequent reaction of this Grignard reagent with carbon dioxide (CO₂), followed by an acidic workup, yields the 6-methoxy-1,3-dihydro-2-benzofuran-5-carboxylic acid. libretexts.org This carboxylation is a robust and widely used method for converting aryl halides into carboxylic acids.
Alternatively, a formyl group (-CHO) can be introduced via lithium-halogen exchange. Treatment of the bromo-scaffold with an organolithium reagent, such as n-butyllithium, at low temperatures generates an aryllithium intermediate. Quenching this intermediate with an electrophilic formylating agent like N,N-dimethylformamide (DMF) produces the 6-methoxy-1,3-dihydro-2-benzofuran-5-carbaldehyde. researchgate.netresearchgate.net
Table 2: Synthesis of Carbonyl and Carboxylic Acid Derivatives
| Target Functional Group | Reagents | Intermediate |
|---|---|---|
| Carboxylic Acid | 1. Mg2. CO₂3. H₃O⁺ | Grignard Reagent |
| Aldehyde (Formyl) | 1. n-BuLi2. DMF | Aryllithium Species |
Formation of Fused Heterocyclic Systems Containing the this compound Unit
Fusing additional heterocyclic rings to the benzofuran core can significantly alter its biological and chemical properties. The synthesis of such fused systems typically requires the initial introduction of appropriate functional groups onto the benzofuran scaffold, which then participate in cyclization reactions.
The construction of pyrazole (B372694) and thiophene (B33073) rings fused or attached to the benzofuran system often begins with a benzofuran derivative containing a ketone or a related precursor. scienceopen.com For instance, a chalcone (B49325) intermediate can be prepared from an acetyl-benzofuran derivative. This chalcone, an α,β-unsaturated ketone, can then undergo a cyclocondensation reaction with hydrazine (B178648) hydrate (B1144303) to form a pyrazoline ring, which can be subsequently oxidized to the aromatic pyrazole. scispace.comnih.gov To apply this to the 5-bromo-6-methoxy scaffold, an acetyl group would first need to be introduced, for example, through Friedel-Crafts acylation of the aromatic ring.
The synthesis of a thiophene ring can be achieved through the Gewald reaction. wikipedia.orgresearchgate.netorganic-chemistry.org This multicomponent reaction typically involves the condensation of a ketone, an active methylene (B1212753) nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a base. mdpi.com Therefore, a ketone derivative of the this compound would be a necessary precursor for building an adjacent, highly substituted 2-aminothiophene ring. researchgate.net
Table 3: General Strategies for Pyrazole and Thiophene Synthesis from Benzofuran Precursors
| Target Heterocycle | Required Precursor on Benzofuran Ring | Key Reaction | Common Reagents |
|---|---|---|---|
| Pyrazole | Acetyl group (to form a chalcone) | Cyclocondensation | Hydrazine hydrate |
| Thiophene | Ketone group | Gewald Reaction | α-cyanoester, Sulfur, Base |
The synthesis of more complex fused systems like thienopyrimidines and oxadiazepines requires a multi-step approach starting from the benzofuran scaffold.
Thienopyrimidines are heterocyclic compounds containing fused thiophene and pyrimidine (B1678525) rings. A common synthetic route starts with a 2-aminothiophene-3-carboxylate ester. ekb.egnih.govmdpi.com This precursor can be cyclized with various one-carbon reagents, such as formamide (B127407) or isothiocyanates, to construct the pyrimidine ring. nih.govresearchgate.net Therefore, to create a benzofuran-fused thienopyrimidine, one would first need to execute a Gewald reaction on a ketobenzofuran precursor to generate the necessary aminothiophene intermediate.
The synthesis of seven-membered oxadiazepine rings is less common but can be achieved through several routes. One method involves the reaction of N,N'-diacylhydrazines with reagents like 2,2'-dichlorodiethyl ether. google.com Alternatively, 1,3-oxazepine derivatives can be formed via the cycloaddition of Schiff bases (formed from a hydrazide and an aldehyde) with anhydrides such as maleic anhydride. scirp.org To synthesize an oxadiazepine fused to the benzofuran core, one would first need to prepare a benzofuran carbohydrazide. This could be accomplished by converting the 5-bromo group into a carboxylic acid (as described in 4.1.2) and then reacting the corresponding ester or acid chloride with hydrazine. This hydrazide then serves as the key building block for constructing the oxadiazepine ring. nih.govimpactfactor.org A related class, 1,3,4-oxadiazoles, are also commonly synthesized from acyl hydrazides. nih.gov
Preparation of Chiral this compound Analogues
The 1,3-dihydro-2-benzofuran structure contains stereocenters, and the synthesis of enantiomerically pure analogues is often crucial for pharmacological applications. There are two main strategies for obtaining chiral derivatives: asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric synthesis aims to create a specific enantiomer directly. Numerous catalytic asymmetric methods have been developed for the synthesis of 2,3-dihydrobenzofurans. researchgate.netnih.gov These include enantioselective [3+2] cycloaddition reactions, researchgate.net domino annulation of chiral precursors, rsc.orgrsc.org and asymmetric C-H insertion reactions. nih.gov For example, a highly enantio- and diastereoselective [4+1] annulation between o-quinone methides and ammonium (B1175870) ylides has been developed to access a variety of chiral 2,3-dihydrobenzofurans. nih.gov Applying such methodologies to appropriately substituted phenols could provide a direct route to chiral analogues of the target scaffold.
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org This can be achieved by several methods. One common approach is the formation of diastereomeric salts by reacting the racemic compound (if it contains an acidic or basic handle) with a chiral resolving agent, such as tartaric acid or a chiral amine. wikipedia.org These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Another powerful technique is chiral chromatography, where the racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation. rsc.orgrsc.org This method has been successfully used to resolve enantiomers of various dihydrobenzofuran derivatives. rsc.org
Table 4: Approaches to Chiral Dihydrobenzofuran Analogues
| Approach | Method | Description |
|---|---|---|
| Asymmetric Synthesis | Catalytic Asymmetric Cycloaddition | Uses a chiral catalyst to direct the formation of one enantiomer over the other during ring formation. researchgate.net |
| Asymmetric Synthesis | Domino Annulation | Employs a chiral starting material or auxiliary to control the stereochemistry of the product. rsc.orgrsc.org |
| Chiral Resolution | Diastereomeric Salt Formation | Reacts the racemate with a chiral resolving agent to form separable diastereomers. wikipedia.org |
| Chiral Resolution | Chiral HPLC | Separates enantiomers based on their differential interaction with a chiral stationary phase. rsc.org |
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to create a specific stereoisomer of a chiral product. For analogues of this compound, the primary chiral center of interest is typically the C1 position of the dihydroisobenzofuran ring system. While direct asymmetric synthesis on the 5-bromo-6-methoxy substituted scaffold is not extensively documented in public literature, several powerful strategies have been developed for structurally related compounds, such as precursors to the selective serotonin (B10506) reuptake inhibitor (SSRI) Escitalopram. These methods provide a clear blueprint for the enantioselective synthesis of derivatives based on the target scaffold.
One prominent approach involves the asymmetric addition of organometallic reagents to a carbonyl precursor. A patented method describes the asymmetric 1,2-addition of an organozinc reagent to a ketone in the presence of a chiral ligand to create a chiral tertiary alcohol, a key intermediate for Escitalopram. google.com This type of reaction, when applied to a suitably functionalized benzophenone (B1666685) precursor, could establish the C1 stereocenter with high enantioselectivity. The reaction temperature for such additions typically ranges from -20 °C to 60 °C, and the choice of solvent can include anhydrous options like tetrahydrofuran, toluene, or dichloromethane. google.com
Another powerful strategy is the use of organocatalysis. Chiral phosphoric acids have been successfully employed as Brønsted acid catalysts in asymmetric cascade reactions to construct chiral 1,3-disubstituted 1,3-dihydroisobenzofurans. acs.org This reaction proceeds via an allylboration/oxo-Michael cascade of o-formyl chalcones, affording the dihydroisobenzofuran skeleton with high yields and excellent enantiomeric excess (ee), often up to 98%. acs.org Similarly, cinchona alkaloid-based squaramide catalysts have been used for highly enantioselective and stereospecific intramolecular oxa-Michael reactions to produce 1,1-disubstituted-1,3-dihydroisobenzofurans, achieving yields up to 95% and enantioselectivity up to 98% ee. researchgate.net These organocatalytic methods represent a versatile and efficient route to access the chiral core structure.
The table below summarizes representative asymmetric approaches applicable to the synthesis of chiral 1,3-dihydroisobenzofuran derivatives.
| Reaction Type | Catalyst/Ligand | Substrate Type | Typical Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric 1,2-Addition | Copper Chloride / Chiral Ligand (e.g., T007) | Ketone + Organozinc Reagent | ~96% | Not Specified | google.com |
| Cascade Allylboration/Oxo-Michael | Chiral Phosphoric Acid | o-Formyl Chalcone + Allylboronate | Up to 94% | Up to 98% | acs.org |
| Intramolecular Oxa-Michael | Cinchona Alkaloid-Based Squaramide | Ortho-hydroxymethyl Chalcone | Up to 95% | Up to 98% | researchgate.net |
Resolution Techniques
Resolution is the process of separating a racemic mixture into its individual enantiomers. This is a widely used strategy in pharmaceutical manufacturing when a direct asymmetric synthesis is not employed or is less economically viable. For derivatives of this compound, resolution would typically be performed on a key chiral intermediate or on the final racemic analogue. The two primary methods are classical resolution via diastereomeric salt formation and chromatographic separation using a chiral stationary phase.
Classical Resolution
This technique involves reacting the racemic compound, which must contain an acidic or basic functional group, with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties (e.g., solubility), these salts can often be separated by fractional crystallization.
In the synthesis of Escitalopram, this method is applied to the key intermediate, a chiral diol (4-[4-(dimethylamino)-1-(4′-fluorophenyl)-1-hydroxy-1-butyl]-3-(hydroxymethyl)-benzonitrile). quickcompany.ingoogle.com The racemic diol is treated with an optically pure acid, such as (+)-Di-p-toluoyltartaric acid (DPTTA), in a suitable solvent like methanol (B129727) or acetone. quickcompany.innih.gov One diastereomeric salt preferentially crystallizes from the solution, allowing for its separation by filtration. The desired enantiomer of the diol is then recovered by treating the separated salt with a base. While this method is powerful, success is not always guaranteed, as the formation of separable, crystalline diastereomeric salts can be challenging. google.comacs.org
Chromatographic Resolution
Chromatographic separation on a chiral stationary phase (CSP) is a highly effective and widely used method for resolving enantiomers on both analytical and preparative scales. google.com This technique relies on the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times and thus separation.
For the production of Escitalopram, methods involving the chromatographic separation of enantiomers of either the final product or key intermediates are well-established. google.comwipo.int Polysaccharide-based CSPs, such as those commercialized under the names Chiralpak™ and Chiralcel™, are commonly employed. google.com For instance, Chiralpak AD or Chiralcel OD phases have been used for the liquid chromatographic separation of citalopram (B1669093) enantiomers or its intermediates. google.comwipo.int More recent developments have focused on using specific phases like Chiralcel OJ-H with green eluent mixtures (e.g., ethanol-water-diethylamine) to achieve efficient separation. nih.gov
Another approach is enzymatic resolution. For example, a lipase-catalyzed remote kinetic resolution of a citalopram diol acetate (B1210297) intermediate has been achieved through asymmetric alcoholysis, demonstrating the potential of biocatalysis in separating enantiomers of related structures. nih.gov
The table below outlines common resolution techniques applicable to 1,3-dihydroisobenzofuran derivatives.
| Resolution Method | Resolving Agent / Stationary Phase | Compound Type Resolved | Key Feature | Reference |
| Classical Resolution | (+)-Di-p-toluoyltartaric acid (DPTTA) | Chiral Diol Intermediate | Formation and fractional crystallization of diastereomeric salts. | quickcompany.innih.gov |
| Chiral HPLC | Chiralpak™ / Chiralcel™ (e.g., OD, AD, OJ-H) | Final Compound or Intermediates | Differential interaction of enantiomers with a chiral stationary phase. | google.comwipo.intnih.gov |
| Enzymatic Resolution | Lipase (e.g., Novozym 435) | Chiral Diol Acetate Intermediate | Enantioselective enzymatic reaction (alcoholysis). | nih.gov |
Applications of 5 Bromo 6 Methoxy 1,3 Dihydro 2 Benzofuran in Advanced Organic Synthesis
Role as a Building Block for Complex Molecule Synthesis
The structural features of 5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran make it an attractive starting material for the synthesis of a variety of complex molecules. The presence of the bromine atom allows for the introduction of diverse functionalities through various cross-coupling reactions, while the dihydrobenzofuran core provides a rigid scaffold that can be further elaborated.
While direct applications of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, the broader class of brominated dihydrobenzofurans are recognized as key intermediates. For instance, a 5-bromo-dihydrobenzofuran derivative was utilized in the total synthesis of the naphthoquinone natural product (–)-thespesone, which has shown activity against cancer cell lines. In this synthesis, the bromo-dihydrobenzofuran fragment was prepared in several steps and subsequently underwent a halogen-lithium exchange to react with a cyclobutenedione, ultimately leading to the natural product. This highlights the strategic importance of the bromine handle on the dihydrobenzofuran scaffold for carbon-carbon bond formation in the assembly of complex natural product frameworks.
The 1,3-dihydro-2-benzofuran, or phthalan (B41614), core is a prevalent motif in many biologically active compounds. koreascience.kr The synthesis of derivatives of this scaffold is of significant interest in chemical biology for the development of novel molecular probes and therapeutic agents. While specific examples detailing the use of this compound for creating chemical biology scaffolds are not readily found, the general utility of substituted 1,3-dihydro-2-benzofurans is well-established. For example, 1,3-dihydro-2-benzofuran-1-ols can be converted into 1-aminophthalan derivatives through an intramolecular oxa-Mannich reaction, yielding cyclic N,O-acetals which are important structures in many natural products and pharmaceuticals with antifungal, antiviral, and anticancer properties. koreascience.kr The bromo-methoxy substitution pattern of the title compound provides a handle for further diversification, suggesting its potential as a precursor for libraries of substituted phthalan-based scaffolds for chemical biology screening.
Utility in Medicinal Chemistry Precursor Development
A notable application of this compound has been documented in the field of medicinal chemistry, specifically in the synthesis of inhibitors for NF-κB inducing kinase (NIK). google.com NIK is a serine/threonine kinase that plays a crucial role in the regulation of immune responses, making it an attractive target for the treatment of inflammatory and autoimmune disorders. google.com
In a patent describing novel pyrrolidinone derivatives as NIK inhibitors, this compound is employed as a key reactant. google.com It is used in a coupling reaction to synthesize a more complex molecule intended for therapeutic use. The patent details the synthesis of a compound where the this compound moiety is coupled with another heterocyclic fragment, demonstrating its role as a building block in the creation of potential drug candidates. google.com
Table 1: Synthesis of a NIK Inhibitor Precursor
| Reactant A | Reactant B | Product | Application | Reference |
|---|
This application underscores the importance of this compound as a precursor in the development of new therapeutic agents. The presence of the bromine atom is crucial for the coupling reaction, likely a Suzuki or similar palladium-catalyzed cross-coupling, which is a common strategy in medicinal chemistry to link molecular fragments.
Theoretical and Computational Investigations of 5 Bromo 6 Methoxy 1,3 Dihydro 2 Benzofuran
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran, DFT calculations, often employing basis sets such as 6-311++G(d,p), would be used to optimize the molecular geometry and predict various electronic properties. These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity, with the energy gap between them indicating chemical stability and electronic transition properties.
Note: This table is illustrative of the data that would be generated from DFT calculations; specific values for the title compound are not available in the cited literature.
The dihydro-2-benzofuran ring system is not perfectly planar, allowing for different spatial arrangements or conformations. Conformational analysis, performed using quantum chemical methods, identifies the most stable conformers by calculating their potential energies. For this compound, this would involve analyzing the puckering of the five-membered dihydrofuran ring and the orientation of the methoxy (B1213986) group relative to the aromatic ring. The global minimum on the potential energy surface corresponds to the most stable conformation of the molecule.
Spectroscopic Property Prediction and Correlation (e.g., NMR, IR, Raman)
Computational methods are highly effective in predicting spectroscopic data, which can then be correlated with experimental results to confirm molecular structures.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the theoretical ¹H and ¹³C NMR chemical shifts. These predicted shifts are often compared with experimental data to aid in the assignment of signals.
IR and Raman Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the appearance of Infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes, such as C-H stretching, C=C aromatic ring vibrations, and C-O ether stretches, to the experimentally observed absorption bands. The correlation between calculated and experimental spectra serves as a powerful tool for structural verification.
Table 2: Comparison of Experimental vs. Theoretical Vibrational Frequencies (Illustrative)
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H stretch | (Typical Range: 3100-3000) | (Calculated Value) |
| Aliphatic C-H stretch | (Typical Range: 3000-2850) | (Calculated Value) |
| C=C Aromatic stretch | (Typical Range: 1600-1450) | (Calculated Value) |
| C-O-C stretch | (Typical Range: 1300-1000) | (Calculated Value) |
| C-Br stretch | (Typical Range: 680-515) | (Calculated Value) |
Note: This table illustrates the type of data generated. Specific experimental and calculated values for the title compound are not available in the searched literature.
Molecular Dynamics Simulations for Reactivity Insights
Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. These simulations provide insights into conformational flexibility and intermolecular interactions, which are crucial for understanding the molecule's reactivity in different environments. By simulating the molecule's interaction with solvents or potential reactants, MD can help predict reaction pathways and stability under various conditions.
Crystal and Molecular Structure Analysis (e.g., X-ray Diffraction)
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Future Research Directions in 5 Bromo 6 Methoxy 1,3 Dihydro 2 Benzofuran Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of functionalized dihydrobenzofurans is an active area of research. nih.govnih.gov Future efforts concerning 5-Bromo-6-methoxy-1,3-dihydro-2-benzofuran will likely focus on the development of more efficient, sustainable, and versatile synthetic methodologies.
Key areas for future synthetic research include:
Catalytic C-H Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules. nih.govrsc.org Future research could explore the direct synthesis of the target molecule or its precursors via palladium, rhodium, or iridium-catalyzed C-H functionalization strategies. nih.govacs.orgrsc.org This could offer a more atom-economical and step-efficient alternative to traditional multi-step syntheses.
Green Chemistry Approaches: The principles of green chemistry are increasingly integral to modern synthetic planning. Future synthetic routes for this compound should aim to utilize environmentally benign solvents, reduce energy consumption, and employ catalysts that are recyclable and based on earth-abundant metals. acs.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of a flow-based synthesis for this compound could enable its production in a more controlled and efficient manner, facilitating further studies.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has opened new avenues for chemical transformations. acs.org Investigating photoredox-catalyzed cyclization or functionalization reactions to access the this compound scaffold could lead to novel and milder synthetic protocols.
| Synthetic Strategy | Potential Advantages | Relevant Catalyst Classes |
| Catalytic C-H Functionalization | High atom economy, reduced number of synthetic steps | Palladium, Rhodium, Iridium |
| Green Chemistry Approaches | Reduced environmental impact, increased safety | Earth-abundant metal catalysts, biocatalysts |
| Flow Chemistry | Improved safety, scalability, and reaction control | Heterogeneous catalysts |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Ruthenium, Iridium polypyridyl complexes |
Exploration of Undiscovered Reactivity Patterns
The unique arrangement of a bromine atom and a methoxy (B1213986) group on the aromatic ring, combined with the dihydrofuran moiety, suggests a rich and underexplored reactivity profile for this compound.
Future research should focus on elucidating its behavior in a variety of chemical transformations:
Cross-Coupling Reactions: The bromo substituent provides a handle for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. rsc.org Exploring these reactions would allow for the introduction of diverse functional groups at the 5-position, leading to a library of novel derivatives with potentially interesting biological or material properties.
Directed Metalation: The methoxy group could potentially act as a directing group for ortho-lithiation or other directed metalation reactions, enabling functionalization of the aromatic ring at specific positions.
Reactions of the Dihydrofuran Ring: The dihydrofuran ring itself can be a site of further chemical modification. Future studies could investigate ring-opening reactions, oxidations to the corresponding benzofuran (B130515), or stereoselective functionalization of the methylene (B1212753) groups.
Radical Reactions: The influence of the substituents on the stability of radical intermediates could be explored, potentially leading to novel radical-based cyclization or functionalization strategies. acs.org
| Reaction Type | Potential Outcome | Key Reagents/Catalysts |
| Suzuki Coupling | Introduction of aryl or vinyl groups | Palladium catalysts, boronic acids/esters |
| Heck Coupling | Introduction of alkenyl groups | Palladium catalysts, alkenes |
| Sonogashira Coupling | Introduction of alkynyl groups | Palladium and copper catalysts, terminal alkynes |
| Directed ortho-Metalation | Functionalization adjacent to the methoxy group | Organolithium reagents |
Application in Emerging Areas of Organic Chemistry
The structural motifs present in this compound suggest its potential as a building block in several cutting-edge areas of organic chemistry. Benzofuran and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.govphytojournal.com
Potential future applications to be explored include:
Medicinal Chemistry: The dihydrobenzofuran core is a privileged scaffold in medicinal chemistry. nih.govresearchgate.net Derivatives of this compound could be synthesized and screened for a variety of biological activities. The bromo and methoxy groups offer sites for modification to optimize pharmacokinetic and pharmacodynamic properties.
Materials Science: Benzofuran-containing polymers and small molecules have been investigated for their optical and electronic properties. acs.org Future research could explore the incorporation of this compound into novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Agrochemicals: The benzofuran scaffold is also present in some agrochemicals. Screening of derivatives for herbicidal, fungicidal, or insecticidal activity could be a fruitful area of investigation.
Chemical Probes: The functional handles on the molecule could be used to attach fluorescent tags or other reporter groups, allowing for its use as a chemical probe to study biological processes.
Advanced Computational Modeling for Predictive Chemistry
In silico methods are becoming increasingly powerful in predicting the properties and reactivity of molecules. researchgate.net Advanced computational modeling can guide and accelerate experimental research on this compound.
Future computational studies could include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structure of the molecule, as well as to model reaction mechanisms and predict the regioselectivity of reactions. This can aid in the design of more efficient synthetic routes and in understanding its reactivity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies: If a series of derivatives with biological activity is developed, QSAR modeling can be used to correlate their chemical structures with their biological activities. researchgate.net This can help in the design of more potent and selective compounds.
Molecular Docking: For derivatives with potential medicinal applications, molecular docking studies can be used to predict their binding modes to target proteins. researchgate.net This can provide insights into their mechanism of action and guide further lead optimization.
Prediction of Physicochemical Properties: Computational methods can be used to predict properties such as solubility, lipophilicity, and metabolic stability, which are important for drug development and other applications.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Reaction mechanism and selectivity prediction | Molecular orbitals, reaction energies, transition states |
| QSAR | Predicting biological activity | IC50 values, binding affinities |
| Molecular Docking | Predicting protein-ligand interactions | Binding poses, interaction energies |
| ADMET Prediction | Predicting drug-like properties | Absorption, Distribution, Metabolism, Excretion, Toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
